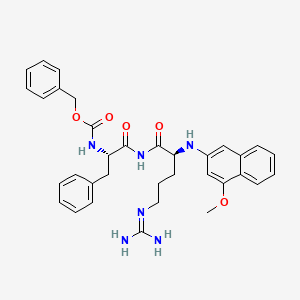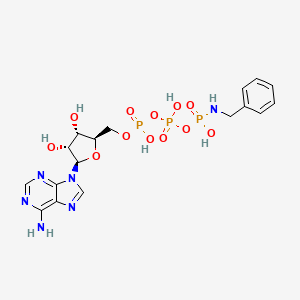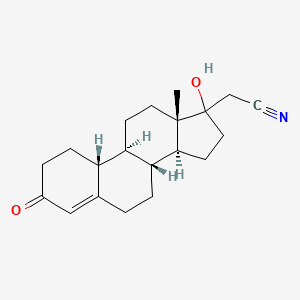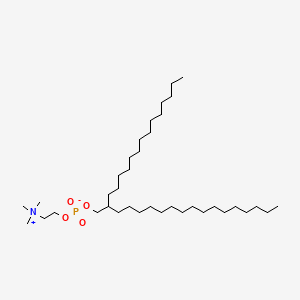
Pefloxacin-N-oxid
Übersicht
Beschreibung
Pefloxacin N-oxide is a synthetic compound that is derived from the fluoroquinolone drug Pefloxacin. It has received significant attention in recent years due to its potential application in scientific research. Pefloxacin N-oxide is a promising candidate for use as a fluorescent probe, as well as a potential therapeutic agent for the treatment of cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
Behandlung der Mukoviszidose
Pefloxacin-N-oxid wurde hinsichtlich seiner Pharmakokinetik bei Patienten mit Mukoviszidose (CF) untersucht. Forschungen zeigen, dass es aufgrund seiner Bioverfügbarkeit und Disposition, die bei CF-Patienten und gesunden Freiwilligen vergleichbar ist, eine attraktive orale Behandlungsoption darstellt {svg_1}. Dies deutet auf sein Potenzial als überwiegend nicht renal geklärtes Chinolon hin und bietet eine praktikable Alternative für die Behandlung von CF.
Sanierung der Umwelt
In der Umweltwissenschaft wurde this compound Gegenstand von Studien zur Entfernung aus wässrigen Lösungen. Säure-alkali-modifizierter Schlamm-basierter Biokohle wurde als Adsorptionsmittel verwendet und zeigte eine effektive Entfernung von Pefloxacin aus Wasser, was auf seine Anwendung in der Wasseraufbereitung und Schadstoffkontrolle hindeutet {svg_2}.
Behandlung von Typhus
This compound wurde mit Cotrimoxazol zur Behandlung von Typhus verglichen. Es zeigte Wirksamkeit mit einer klinischen Heilungsrate von 100% und einem schnelleren Einsetzen der Apyrexie, was möglicherweise die Behandlungsdauer für Typhus verkürzen könnte {svg_3}.
Antibiotika-Forschung
Die Verbindung war an der Antibiotika-Forschung beteiligt, insbesondere beim Verständnis der oxidativen Stabilität von Fluorchinolonen (FQs). Studien zur Oxidation von Pefloxacin durch Azo-Initiatoren tragen zum wissenschaftlichen Wissen über die Stabilität und den Abbau von FQs bei {svg_4}.
Wirkmechanismus
Target of Action
Pefloxacin N-oxide, like its parent compound Pefloxacin, primarily targets bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are crucial for the transcription and replication of bacterial DNA. DNA gyrase is the primary target in gram-negative bacteria, while topoisomerase IV is the preferential target in gram-positive organisms .
Mode of Action
The bactericidal action of Pefloxacin N-oxide results from its interference with the activity of DNA gyrase and topoisomerase IV . By inhibiting these enzymes, it prevents the transcription and replication of bacterial DNA, thereby inhibiting bacterial cell division .
Biochemical Pathways
It is known that the compound interferes with dna replication and transcription in bacteria, affecting their ability to multiply .
Pharmacokinetics
Pefloxacin, the parent compound of Pefloxacin N-oxide, is well absorbed from the gastrointestinal tract . It is extensively metabolized in the liver to form the principal N-demethyl pefloxacin (norfloxacin) and N-oxide metabolites . Following single-dose administration, 70% and 25% of the drug’s radioactivity was detected in urine and feces, respectively, within 7 days .
Result of Action
The result of Pefloxacin N-oxide’s action is the inhibition of bacterial growth and multiplication. By interfering with the enzymes necessary for DNA replication and transcription, it prevents bacteria from multiplying, leading to their eventual death .
Safety and Hazards
Zukünftige Richtungen
Quinolone antibiotics present an attractive oral treatment option in patients with cystic fibrosis (CF). Prior studies have reported comparable clearances and volumes of distribution in patients with CF and healthy volunteers for primarily renally cleared quinolones . The present study aimed to compare the bioavailability and disposition between adult patients with CF and healthy volunteers for pefloxacin and its two metabolites, norfloxacin and pefloxacin N-oxide, via population PK modeling .
Biochemische Analyse
Biochemical Properties
Pefloxacin N-oxide plays a crucial role in biochemical reactions by inhibiting bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are vital for the supercoiling and separation of bacterial DNA, which are necessary steps for DNA replication and transcription. By inhibiting these enzymes, Pefloxacin N-oxide disrupts the bacterial cell cycle, leading to cell death. The interaction of Pefloxacin N-oxide with these enzymes is characterized by its binding to the enzyme-DNA complex, thereby preventing the normal functioning of the enzymes .
Cellular Effects
Pefloxacin N-oxide exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts DNA replication and transcription, leading to cell death. In mammalian cells, Pefloxacin N-oxide can affect cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce oxidative stress and apoptosis in certain cell types. Additionally, Pefloxacin N-oxide can influence the expression of genes involved in the cellular stress response, further impacting cell function .
Molecular Mechanism
The molecular mechanism of action of Pefloxacin N-oxide involves its binding to bacterial DNA gyrase and topoisomerase IV. By binding to these enzymes, Pefloxacin N-oxide inhibits their activity, preventing the supercoiling and separation of bacterial DNA. This inhibition leads to the formation of double-strand breaks in the bacterial chromosome, ultimately resulting in cell death. Additionally, Pefloxacin N-oxide can induce the production of reactive oxygen species (ROS), which further contributes to its bactericidal effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pefloxacin N-oxide can change over time. The stability and degradation of Pefloxacin N-oxide are critical factors that influence its long-term effects on cellular function. Studies have shown that Pefloxacin N-oxide is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its antibacterial activity. Long-term exposure to Pefloxacin N-oxide has been associated with the development of bacterial resistance, which can reduce its efficacy in treating infections .
Dosage Effects in Animal Models
The effects of Pefloxacin N-oxide vary with different dosages in animal models. At low doses, Pefloxacin N-oxide effectively inhibits bacterial growth without causing significant adverse effects. At high doses, it can induce toxic effects such as hepatotoxicity, nephrotoxicity, and neurotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired antibacterial activity. It is essential to determine the optimal dosage to balance efficacy and safety in animal models .
Metabolic Pathways
Pefloxacin N-oxide is primarily metabolized in the liver, where it undergoes N-oxidation and demethylation to form its active metabolites. The primary metabolites of Pefloxacin N-oxide include norfloxacin and other N-oxide derivatives. These metabolites are excreted through the urine and feces. The metabolic pathways of Pefloxacin N-oxide involve various enzymes, including cytochrome P450 enzymes, which play a crucial role in its biotransformation .
Transport and Distribution
Pefloxacin N-oxide is well absorbed and distributed within cells and tissues. It effectively penetrates extravascular spaces and is only 20-30% protein-bound. The transport of Pefloxacin N-oxide within cells involves various transporters and binding proteins that facilitate its uptake and distribution. The localization and accumulation of Pefloxacin N-oxide in specific tissues can influence its antibacterial activity and potential side effects .
Subcellular Localization
The subcellular localization of Pefloxacin N-oxide is primarily within the cytoplasm and nucleus of bacterial cells. In mammalian cells, Pefloxacin N-oxide can localize to various subcellular compartments, including the mitochondria and endoplasmic reticulum. The targeting signals and post-translational modifications of Pefloxacin N-oxide play a crucial role in directing it to specific compartments or organelles. The subcellular localization of Pefloxacin N-oxide can influence its activity and function within the cell .
Eigenschaften
IUPAC Name |
1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1-oxido-4-oxoquinolin-1-ium-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O4/c1-3-21(25)10-12(17(23)24)16(22)11-8-13(18)14(9-15(11)21)20-6-4-19(2)5-7-20/h8-10H,3-7H2,1-2H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTKAUAKTFMWRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1(C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801005568 | |
| Record name | 1-Ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dioxo-1,4-dihydro-1lambda~5~-quinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801005568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85145-21-7 | |
| Record name | Pefloxacin N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085145217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dioxo-1,4-dihydro-1lambda~5~-quinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801005568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Pefloxacin N-oxide in pefloxacin therapy?
A: Pefloxacin N-oxide is a major metabolite of pefloxacin, exhibiting its own pharmacokinetic profile. Studies indicate that Pefloxacin N-oxide levels can accumulate in the body during repeated pefloxacin administration, potentially contributing to both therapeutic and toxicological effects. []
Q2: How does the excretion of Pefloxacin N-oxide differ between species?
A: Research shows significant interspecies variability in the excretion patterns of Pefloxacin N-oxide. In humans, it represents a major urinary excretion product, whereas in rats and dogs, it is primarily excreted in bile, often as a glucuronide conjugate. []
Q3: What is the impact of renal impairment on Pefloxacin N-oxide levels?
A: Patients with chronic renal failure exhibit higher plasma levels of Pefloxacin N-oxide compared to healthy individuals, suggesting impaired elimination and potential accumulation. [] This highlights the importance of dose adjustment in patients with compromised renal function to avoid potential toxicity.
Q4: How does the bioavailability of pefloxacin affect Pefloxacin N-oxide formation?
A: Pefloxacin demonstrates complete bioavailability, indicating that the entire administered dose enters systemic circulation. [] This complete bioavailability likely contributes to the substantial formation and accumulation of Pefloxacin N-oxide observed in multiple-dose studies.
Q5: How are Pefloxacin and its metabolites, including Pefloxacin N-oxide, measured in biological samples?
A: High-performance liquid chromatography (HPLC) is the primary analytical method employed to quantify pefloxacin and its metabolites, including Pefloxacin N-oxide, in various biological matrices such as plasma and urine. [, ] This technique enables researchers to accurately assess their pharmacokinetic profiles.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




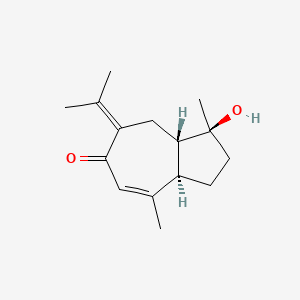
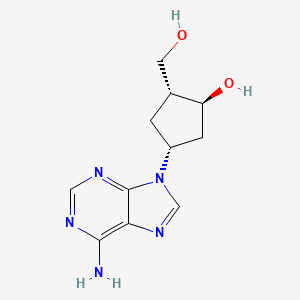
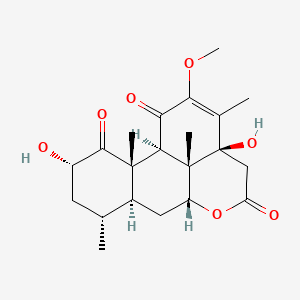

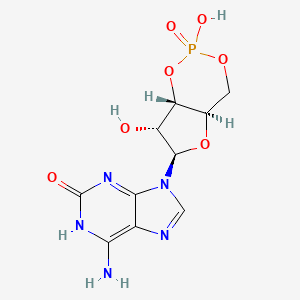

![2-amino-N-[4-amino-3-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B1207114.png)
